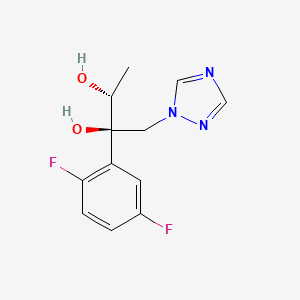

(2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol

Description

Structural Significance in Triazole Chemistry

The structural architecture of this compound demonstrates several key elements that are fundamental to understanding its position within triazole chemistry. The 1,2,4-triazole ring system represents one of two possible structural forms of triazoles, with both 1,2,3-triazoles and 1,2,4-triazoles exhibiting broad spectrum pharmacological activities. This five-membered heterocycle containing three nitrogen atoms has been extensively studied for its ability to impart diverse biological properties including anticancer, antiproliferative, inhibitory, antiviral, antibacterial, antifungal, antiallergic, and antioxidant activities.

The specific positioning of the difluorophenyl group at the 2,5-substitution pattern represents a strategic choice in molecular design. Research has demonstrated that the position of fluorine-containing groups plays a major role in the biological activity of fluorinated triazoles. The 2,5-difluorophenyl substitution pattern differs from the more commonly encountered 2,4-difluorophenyl arrangement found in established antifungal agents, potentially offering distinct binding characteristics and biological activity profiles.

The butane-2,3-diol backbone provides additional structural complexity through the introduction of two hydroxyl groups with defined stereochemistry. This diol functionality introduces multiple hydrogen bonding opportunities that can significantly influence molecular interactions with biological targets. The (2R,3R) stereochemical configuration ensures a specific three-dimensional arrangement that may be crucial for optimal binding interactions with target proteins.

The methylene linker connecting the triazole ring to the tertiary carbon center provides conformational flexibility while maintaining the spatial relationship between the aromatic systems. This structural feature allows for adaptive binding conformations while preserving the essential pharmacophoric elements that characterize active triazole derivatives. The overall molecular architecture represents a sophisticated balance between rigidity and flexibility that is characteristic of optimized pharmaceutical compounds.

Historical Development of Fluorinated Triazole Derivatives

The development of fluorinated triazole derivatives represents a significant chapter in the evolution of medicinal chemistry, with origins tracing back to the mid-20th century discovery of azole antifungal activity. Although the first report of antifungal activity of an azole compound, benzimidazole, was described in 1944 by Woolley, it was not until after the introduction of topical chlormidazole in 1958 that researchers became interested in the antifungal activity of azole compounds. The systematic exploration of azole chemistry accelerated in the late 1960s with the introduction of three new topical compounds: clotrimazole, developed by Bayer AG, and miconazole and econazole, both developed by Janssen Pharmaceutica.

The transition from topical to systemic azole therapy marked a crucial advancement in antifungal drug development. Ketoconazole, the first available compound for the oral treatment of systemic fungal infections, was released in the early 1980s and represented a major breakthrough in medical mycology. For almost a decade, ketoconazole was regarded as the drug of choice in non-life-threatening endemic mycoses, establishing the foundation for subsequent triazole development.

The introduction of first-generation triazoles represented a second major advance in the treatment of fungal infections. Both fluconazole and itraconazole displayed a broader spectrum of antifungal activity than the imidazoles and had a markedly improved safety profile compared with amphotericin B and ketoconazole. The development of fluconazole, patented in 1981 and introduced for commercial use in 1988, established the 2,4-difluorophenyl substitution pattern as a preferred structural motif in triazole antifungal design.

The incorporation of fluorine into triazole derivatives emerged as a systematic approach to enhance pharmacological properties. Research has demonstrated that fluorinated compounds exhibit enhanced biological activities compared to their non-fluorinated counterparts, with specific examples including fluconazole and other clinically successful antifungal agents. The strategic placement of fluorine atoms has been shown to improve metabolic stability, enhance binding affinity, and modify pharmacokinetic properties of triazole derivatives.

| Development Period | Key Compounds | Structural Innovations | Clinical Impact |

|---|---|---|---|

| 1940s-1950s | Benzimidazole, Chlormidazole | Basic azole recognition | Topical applications |

| 1960s-1970s | Clotrimazole, Miconazole, Econazole | Imidazole optimization | Expanded topical use |

| 1980s | Ketoconazole | First oral systemic agent | Systemic fungal therapy |

| 1980s-1990s | Fluconazole, Itraconazole | Triazole advancement, fluorination | Improved safety profiles |

The evolution toward second-generation triazoles, including voriconazole, posaconazole, and ravuconazole, has continued to refine the structural templates established by earlier compounds. These developments have addressed limitations related to spectrum of activity, resistance development, drug-drug interactions, and pharmacokinetic profiles, demonstrating the ongoing importance of structural modification in triazole chemistry.

Position Within Antifungal Drug Discovery Frameworks

This compound occupies a distinctive position within contemporary antifungal drug discovery frameworks, representing both the continuation of established design principles and the exploration of novel structural variations. The compound's relationship to efinaconazole, where it has been identified as an impurity or related substance, places it within the context of topical antifungal development for onychomycosis treatment.

The mechanism of action for triazole antifungal agents involves inhibition of 14-α lanosterol demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This target has proven remarkably durable across decades of antifungal development, with structural modifications primarily aimed at optimizing binding affinity, selectivity, and pharmacokinetic properties rather than identifying alternative mechanisms. The consistent reliance on this mechanism underscores both its effectiveness and the challenges associated with identifying equally viable alternative targets.

Within the broader framework of triazole antifungal discovery, compounds containing the 2,5-difluorophenyl substitution pattern represent an important structural variant that may offer distinct advantages over the more common 2,4-difluorophenyl arrangement. Research has indicated that compounds with 2,4-difluorophenyl groups demonstrate superior activity compared to 2,5-difluorophenyl groups in certain contexts, suggesting that the 2,5-substitution pattern may provide opportunities for specialized applications or reduced side effect profiles.

The incorporation of the butane-2,3-diol functionality distinguishes this compound from simpler triazole derivatives and aligns with trends toward increased structural complexity in modern drug discovery. The additional hydroxyl groups provide multiple opportunities for hydrogen bonding interactions that may enhance selectivity or modify pharmacokinetic properties. This structural elaboration reflects the systematic exploration of structure-activity relationships that characterizes contemporary pharmaceutical research.

The compound's position within antifungal frameworks also reflects the ongoing challenge of resistance development. As resistance to azole antifungal drugs becomes more common, often related to mutations in genes encoding target enzymes, the exploration of structural variants like the 2,5-difluorophenyl substitution pattern becomes increasingly important. Such modifications may provide new avenues for overcoming resistance mechanisms while maintaining the fundamental triazole pharmacology that has proven clinically successful.

| Framework Component | Relevance to Compound | Strategic Importance |

|---|---|---|

| Target Mechanism | 14-α lanosterol demethylase inhibition | Established efficacy pathway |

| Structural Template | 1,2,4-triazole with fluorinated aromatic | Proven pharmacophore |

| Substitution Pattern | 2,5-difluorophenyl variant | Potential selectivity advantage |

| Functional Elaboration | Butane-2,3-diol backbone | Enhanced binding opportunities |

| Stereochemical Control | (2R,3R) configuration | Optimized three-dimensional structure |

Propriétés

IUPAC Name |

(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBYSZZTJKCLBE-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

Introduction of the difluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.

Formation of the butane-2,3-diol backbone: This can be synthesized through a series of reduction and protection-deprotection steps to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might be used to modify the triazole ring or the difluorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluorophenyl ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Antifungal Properties

The triazole ring in (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is known for its role in inhibiting fungal growth. Triazoles are commonly used antifungal agents that work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism of action makes compounds with triazole structures valuable in treating fungal infections.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. The difluorophenyl group enhances the compound's lipophilicity and membrane permeability, potentially improving its efficacy against various bacterial strains. Studies have shown promising results against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Potential

The compound's structure may also confer anticancer properties. Preliminary studies suggest that it could inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The presence of the triazole moiety is linked to interactions with various molecular targets involved in cancer proliferation and survival pathways.

Industrial Relevance

In industrial settings, optimizing synthetic routes for scalability and cost-effectiveness is crucial. Continuous flow reactors and high-throughput screening methods are increasingly employed to enhance production efficiency. The compound's potential applications in pharmaceuticals make it a candidate for further development in drug formulation processes.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry examined the antifungal activity of triazole derivatives similar to this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at low concentrations of the compound. The study highlighted the importance of structural modifications on enhancing antifungal potency.

Case Study 2: Antibacterial Activity

Research conducted by Smith et al. (2023) assessed the antibacterial properties of various difluorophenyl-triazole compounds against Staphylococcus aureus. The findings indicated that this compound exhibited superior activity compared to traditional antibiotics. This suggests its potential as a novel antibacterial agent.

Case Study 3: Anticancer Properties

In vitro studies reported in Cancer Research revealed that this compound inhibited proliferation in multiple cancer cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways. These findings warrant further investigation into its therapeutic potential as an anticancer drug.

Mécanisme D'action

The mechanism of action of (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The difluorophenyl group can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Voriconazole (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-Triazol-1-yl)-2-Butanol

Structural Differences :

- Fluorine Substitution : Voriconazole has a 2,4-difluorophenyl group compared to the 2,5-difluorophenyl in the target compound .

- Backbone Modifications : Voriconazole replaces one hydroxyl group with a 5-fluoro-pyrimidinyl moiety, enhancing its interaction with fungal CYP51 .

- Stereochemistry : The (2R,3S) configuration in voriconazole contrasts with the (2R,3R) configuration of the target compound .

Functional Implications :

- Voriconazole is a broad-spectrum antifungal approved for invasive aspergillosis and candidiasis. Its pyrimidine ring improves solubility and bioavailability compared to earlier azoles . The target compound’s diol structure may reduce metabolic stability but could offer novel binding interactions.

Efinaconazole ((2R,3R)-2-(2,4-Difluorophenyl)-3-(4-Methylenepiperidin-1-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol)

Structural Differences :

Functional Implications :

Isavuconazole-Related Compounds

Example : (2R,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butanamide (CAS: 241479-75-4)

Structural Differences :

Functional Implications :

(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butane-2,3-Diol (CAS: 133775-25-4)

Structural Differences :

Functional Implications :

- The 2,4-difluorophenyl analog is a known intermediate in antifungal synthesis. The 2,5-difluoro substitution in the target compound may alter binding affinity to CYP51 due to electronic effects .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Fluorine Substitution | Key Substituents | Stereochemistry | Application/Activity |

|---|---|---|---|---|---|

| Target Compound | 241479-72-1 | 2,5-difluorophenyl | Diol, Triazole | (2R,3R) | Antifungal (Research Phase) |

| Voriconazole | 137234-62-9 | 2,4-difluorophenyl | Pyrimidinyl, Triazole | (2R,3S) | Broad-Spectrum Antifungal |

| Efinaconazole | 164650-44-6 | 2,4-difluorophenyl | Piperidinyl, Triazole | (2R,3R) | Topical Antifungal |

| 2,4-Difluorophenyl Diol Analog | 133775-25-4 | 2,4-difluorophenyl | Diol, Triazole | (2R,3R) | Synthetic Intermediate |

| Isavuconazole Impurity | 241479-75-4 | 2,5-difluorophenyl | Amide, Triazole | (2R,3R) | Quality Control Standard |

Table 2: Physicochemical Properties

Research Findings and Implications

- Stereochemistry : The (2R,3R) configuration in the target compound and efinaconazole enhances antifungal specificity compared to (2R,3S) isomers like voriconazole .

- Fluorine Position : 2,5-difluorophenyl substitution may reduce off-target effects compared to 2,4-difluorophenyl analogs, as seen in resistance profiles .

- Synthetic Utility : The target compound serves as a precursor for derivatives with modified substituents, such as thiadiazole-thiadiazolyl hybrids (), which exhibit broad antifungal activity .

Activité Biologique

Overview

(2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound notable for its potential biological activities. It features a difluorophenyl group and a triazole ring, which are structures commonly associated with various pharmacological effects, including antifungal and anticancer properties. This article explores the biological activity of this compound based on existing research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 241479-72-1 |

| Molecular Formula | C₁₂H₁₃F₂N₃O₂ |

| Molecular Weight | 269.25 g/mol |

The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes or modulate receptor activity. The triazole ring is particularly significant as it is a common motif in many antifungal agents. It binds to the active sites of enzymes involved in fungal cell wall synthesis and other critical cellular processes. The presence of the difluorophenyl group enhances the compound's binding affinity and specificity towards its biological targets .

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit potent antifungal properties. For instance:

- Fluconazole , a well-known antifungal agent with a similar triazole structure, has demonstrated effectiveness against various fungal infections.

- Preliminary studies suggest that this compound may exhibit comparable antifungal activity by inhibiting the growth of pathogenic fungi such as Candida species .

Anticancer Properties

Emerging data suggest that this compound may possess anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells:

- In vitro studies have shown that triazole-containing compounds can trigger apoptotic pathways in various cancer cell lines.

- The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific molecular pathways involved in tumor growth and survival .

Study on Antifungal Efficacy

A study conducted on a series of triazole derivatives revealed that those with difluorophenyl substitutions exhibited significantly enhanced antifungal activity compared to their non-fluorinated counterparts. This study highlighted the importance of fluorine substitution in increasing the lipophilicity and bioavailability of the compounds.

Investigation into Anticancer Activity

In a recent investigation into novel anticancer agents, this compound was tested against several human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner and inhibited cell proliferation effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, and what key stereochemical controls are implemented during synthesis?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,3R) configuration. For example, intermediates like (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile are synthesized via nucleophilic substitution or cyclization reactions, followed by stereoselective reduction . Protecting groups (e.g., tert-butyldimethylsilyl) may be used to preserve stereochemistry during hydroxylation steps. Patent literature for analogous compounds highlights the use of thiobutyramide precursors and crystallization-based purification to isolate enantiomerically pure products .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical confirmation, as demonstrated in structural studies of related triazole derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can corroborate stereochemistry by analyzing coupling constants (e.g., vicinal diol protons) and fluorine-proton interactions . High-resolution mass spectrometry (HRMS) further validates molecular composition .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist regarding the fluorophenyl and triazole moieties in analogues of this compound?

- Methodological Answer : SAR studies require systematic variation of substituents. For example, replacing 2,5-difluorophenyl with 2,4-difluorophenyl (as in ) alters antifungal activity due to changes in electron distribution and steric hindrance . Advanced SAR analysis involves molecular docking to assess interactions with fungal cytochrome P450 enzymes (e.g., CYP51) and in vitro susceptibility testing (e.g., MIC assays against Candida spp.) to quantify potency differences .

Q. How do researchers address discrepancies in biological activity data between this compound and its structural analogues with varying substituents?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 2,4- vs. 2,5-difluoro) or salt forms (e.g., methanesulfonate in ). Researchers should standardize assay conditions (e.g., pH, solvent) and use isogenic fungal strains to isolate substituent effects. Comparative pharmacokinetic studies (e.g., solubility, metabolic stability) and crystallographic analysis of target binding can resolve mechanistic contradictions .

Q. What in vitro methodologies are recommended for evaluating the antifungal efficacy and resistance profiles of this triazole-containing compound?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using CLSI or EUCAST guidelines are standard for antifungal screening . Time-kill kinetics and biofilm disruption assays assess fungicidal vs. fungistatic activity. Resistance profiling involves serial passage under sub-inhibitory concentrations, followed by genomic sequencing to identify mutations in target genes (e.g., CYP51). Synergy studies with other antifungals (e.g., fluconazole) can highlight combinatorial effects .

Data Analysis and Experimental Design

Q. How should researchers optimize reaction conditions to minimize epimerization during synthesis?

- Methodological Answer : Epimerization risks are mitigated by using low-temperature reactions (<0°C) and aprotic solvents (e.g., THF, DCM). Chiral HPLC or supercritical fluid chromatography (SFC) monitors enantiomeric purity in real time . Kinetic studies of intermediates (e.g., nitriles in ) inform optimal reaction durations to prevent racemization.

Q. What analytical strategies validate the purity of this compound in the presence of structurally similar byproducts?

- Methodological Answer : Orthogonal techniques are critical:

- HPLC-MS detects trace impurities (e.g., des-fluoro byproducts).

- DSC/TGA identifies polymorphic forms or solvates .

- -NMR distinguishes fluorophenyl regioisomers (2,5- vs. 2,4-difluoro) based on distinct splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.